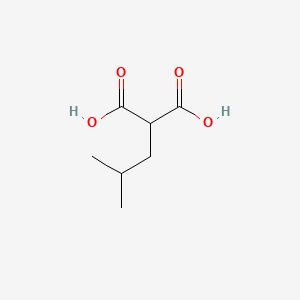
Isobutylmalonic acid
Cat. No. B8802407
Key on ui cas rn:
4361-06-2
M. Wt: 160.17 g/mol
InChI Key: FTKIARCSSZWRFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04263293
Procedure details


A solution of 91.1 g of 2-(ethyloxycarbonyl)-4-methylpentanoic acid, ethyl ester in 300 ml of methanol is treated for 6 hours at 80° C. with 400 ml of 10% sodium hydroxide. The solution is concentrated in vacuo to 400 ml and acidified with 10% hydrochloric acid. The product is extracted with ethyl acetate to yield 67.6 g of the title compound, which crystallizes on standing. Recrystallization from ethyl acetate-hexane yields the title compound, melting point 102°-105° C.
Quantity
91.1 g
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
C([O:3][C:4]([CH:6]([CH2:12][CH:13]([CH3:15])[CH3:14])[C:7]([O:9]CC)=[O:8])=[O:5])C.[OH-].[Na+]>CO>[C:7]([CH:6]([CH2:12][CH:13]([CH3:15])[CH3:14])[C:4]([OH:5])=[O:3])([OH:9])=[O:8] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
91.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C(C(=O)OCC)CC(C)C
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The solution is concentrated in vacuo to 400 ml
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The product is extracted with ethyl acetate
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(O)C(C(=O)O)CC(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 67.6 g | |
| YIELD: CALCULATEDPERCENTYIELD | 100.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
